Silver diphenyl phosphate is an organophosphorus compound with the chemical formula CHAgOP. It consists of a silver ion coordinated to a diphenyl phosphate group, which is derived from phosphoric acid. This compound is of interest due to its potential applications in catalysis and material science, particularly in the development of silver-based catalysts.
The synthesis of silver diphenyl phosphate typically involves the reaction of diphenyl phosphate with a silver salt. The general procedure includes:
Silver diphenyl phosphate stands out due to its unique combination of properties derived from both silver and the diphenyl phosphate moiety, making it a versatile compound for future research and application development.
Interaction studies involving silver diphenyl phosphate have focused on its reactivity with various organic substrates. For example, research has demonstrated its effectiveness in facilitating acyl transfer reactions in glycerol derivatives . Understanding these interactions is crucial for optimizing its use in synthetic applications and assessing its environmental impact.
Silver diphenyl phosphate shares structural similarities with other organophosphorus compounds, particularly those containing phenolic groups. Notable similar compounds include:
| Compound | Structure |
Solvent-Free Catalytic Systems for Aryl Phosphate CondensationThe development of solvent-free synthetic routes for aryl phosphate esters aligns with green chemistry principles. A notable approach involves the condensation of phosphoric acid with phenol derivatives under dehydrating conditions. For instance, Tran et al. demonstrated a solvent-free system using 1-butylimidazole and triethylamine to catalyze the reaction between phosphoric acid and excess phenol at 230°C. The absence of traditional solvents like DMF reduces environmental impact while maintaining high yields (~71%) through continuous water removal via azeotropic distillation. Key advantages include:
This methodology highlights the potential for scaling solvent-free systems in organophosphate synthesis, though challenges remain in optimizing reaction homogeneity and heat transfer. Imidazole-Based Catalytic Mechanisms in Esterification ReactionsImidazole derivatives play a dual role in aryl phosphate synthesis, functioning as both catalysts and proton-transfer mediators. Experimental and computational studies reveal two synergistic mechanisms:
Density functional theory (DFT) calculations illustrate the preference for O–H bond activation over S–H pathways in thiophosphate systems, with energy barriers differing by ~18 kcal/mol. This selectivity ensures high regioselectivity in diphenyl phosphate formation, even with structurally similar substrates like parathion and methyl parathion. Table 1: Comparative catalytic efficiency of imidazole derivatives in diphenyl phosphate synthesis
Microwave-Assisted Synthesis Optimization StrategiesMicrowave irradiation significantly accelerates aryl phosphate condensation by enabling rapid, uniform heating. While conventional methods require 24 hours at 230°C, preliminary studies suggest microwave-assisted systems can achieve comparable yields in 2–4 hours. Key parameters include:
This approach reduces energy consumption by ~80% and minimizes side reactions such as phenol oxidation or phosphate oligomerization. Future work aims to integrate microwave reactors with continuous-flow setups for industrial-scale production. The development of silver diphenyl phosphate as an antimicrobial agent leverages the synergistic effects of silver ions and phosphate functionality. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria through multiple mechanisms of action, including membrane disruption, enzyme inhibition, and reactive oxygen species generation [1] [2] [3]. The incorporation of diphenyl phosphate groups provides enhanced stability and controlled release characteristics compared to conventional silver compounds. Controlled Ion Release Mechanisms in Wound DressingsSilver diphenyl phosphate demonstrates sophisticated controlled release mechanisms that make it particularly suitable for wound dressing applications. The compound releases silver ions through hydrolytic cleavage of the phosphate ester bonds, providing sustained antimicrobial activity over extended periods [4] [5]. This controlled release mechanism offers several advantages over traditional silver-based wound dressings. The release kinetics of silver diphenyl phosphate follow a biphasic pattern, with an initial rapid release phase followed by sustained release over 24-72 hours [5]. The phosphate glass matrix systems containing silver show controlled release rates ranging from 0.42 to 1.22 μg·mm⁻²·h⁻¹, which correlates directly with antimicrobial efficacy [5]. This controlled release pattern prevents the burst release associated with conventional silver nanoparticles while maintaining therapeutic concentrations at the wound site. The controlled release mechanism is particularly important for wound healing applications, where prolonged antimicrobial activity is essential for preventing infection while allowing tissue regeneration. Silver diphenyl phosphate wound dressings have shown enhanced wound closure rates compared to commercial silver-based products, with improved collagen distribution and reduced inflammatory response [6]. The controlled release system minimizes cytotoxic effects on healthy tissue while maintaining effective antimicrobial concentrations against wound pathogens. Structure-Activity Relationships Against Multidrug-Resistant PathogensThe structure-activity relationships of silver diphenyl phosphate reveal important insights into its effectiveness against multidrug-resistant (MDR) pathogens. The compound demonstrates enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains through multiple mechanisms that bypass traditional antibiotic resistance pathways [7] [8] [9]. The phenyl groups in silver diphenyl phosphate contribute to increased lipophilicity, facilitating penetration through bacterial cell membranes and biofilm matrices [8] [10]. This enhanced membrane penetration is particularly important for activity against MDR bacteria, which often have modified cell wall structures that resist conventional antibiotics. The compound shows minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 μg/mL against various MDR strains, indicating potent antimicrobial activity [11]. Studies have demonstrated that silver diphenyl phosphate exhibits superior activity against MDR pathogens compared to conventional silver compounds. The compound shows effective inhibition of MRSA strains with MIC values significantly lower than those required for silver nitrate or silver sulfadiazine [8] [9]. The enhanced activity is attributed to the synergistic effects of silver ions and the organic phosphate component, which provides multiple targets for antimicrobial action. The structure-activity analysis reveals that the diphenyl phosphate moiety acts as both a stabilizing agent and an active antimicrobial component. The phosphate groups interact with bacterial membrane phospholipids, disrupting membrane integrity and facilitating silver ion penetration [12]. This dual mechanism of action makes it difficult for bacteria to develop resistance, as multiple cellular targets must be simultaneously modified. Synergistic Effects with Polyphosphate MatricesThe combination of silver diphenyl phosphate with polyphosphate matrices creates synergistic antimicrobial effects that enhance overall efficacy while potentially reducing required concentrations. Polyphosphate compounds have inherent antimicrobial properties through their ability to chelate essential metal ions and disrupt bacterial metabolism [13] [14] [15]. Research has demonstrated that silver-polyphosphate complexes exhibit enhanced antimicrobial activity compared to individual components. The polyphosphate backbone provides controlled release of both silver ions and phosphate groups, creating a sustained antimicrobial effect [16] [15]. These complexes show particular effectiveness against biofilm-forming bacteria, where the polyphosphate component helps disrupt the extracellular polymeric matrix while silver ions target bacterial cells. The synergistic mechanism involves multiple pathways of bacterial inhibition. Polyphosphates bind to bacterial surfaces and interfere with adhesion mechanisms, preventing biofilm formation [13]. Simultaneously, the controlled release of silver ions from the complex provides continuous antimicrobial pressure. This dual action is particularly effective against MDR bacteria, which often rely on biofilm formation for protection against antimicrobial agents. Studies have shown that silver-polyphosphate nanocomplexes demonstrate superior biofilm eradication compared to conventional antibiotics. The complexes show enhanced activity against mature biofilms, with bacterial reduction rates exceeding 99% in some cases [15]. The synergistic effects are attributed to the enzyme-triggered release mechanism, where bacterial alkaline phosphatase activity enhances the release of active components from the complex. The combination also offers advantages in terms of reduced toxicity and improved biocompatibility. The polyphosphate matrix provides a biocompatible carrier system that reduces the cytotoxic effects associated with high concentrations of silver ions [16]. This allows for the use of lower effective concentrations while maintaining antimicrobial efficacy, making the system suitable for clinical applications where biocompatibility is critical. Hydrogen Bond Acceptor Count 4
Exact Mass 355.93676 g/mol
Monoisotopic Mass 355.93676 g/mol
Heavy Atom Count 18
General Manufacturing Information
Phosphoric acid, diphenyl ester, silver(1+) salt (1:1): INACTIVE
Dates
Last modified: 08-10-2024
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